2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with a pyrrole moiety at the 4-position, a thioether linkage to an acetamide group, and an N-bound 2,3-dimethylphenyl ring. Its design aligns with trends in medicinal chemistry, where triazole-thioacetamide hybrids are explored for kinase inhibition, antimicrobial activity, or ion channel modulation .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-12-6-5-7-14(13(12)2)18-15(22)10-23-16-19-17-11-21(16)20-8-3-4-9-20/h3-9,11H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIAMDSRLBBQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=CN2N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyrrole ring via a nucleophilic substitution reaction. The final step involves the formation of the thioether linkage and the acetamide group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the acetamide group can produce amines.
Scientific Research Applications
Antibacterial Properties
Recent studies have demonstrated that derivatives containing the triazole moiety exhibit significant antibacterial properties. For instance:
- Study Findings : A derivative similar to this compound showed an MIC of 0.8 µg/mL against Mycobacterium tuberculosis , outperforming standard antibiotics like rifampicin.
Antifungal Activity
Compounds with triazole structures are well-known for their antifungal properties:
- Mechanism of Action : The mechanism often involves the disruption of fungal cell membrane synthesis. In vitro tests have shown considerable inhibition against various fungal pathogens.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely researched:
- Cytotoxicity Studies : Compounds similar to this one have exhibited cytotoxic effects on various cancer cell lines, including lung adenocarcinoma cells (A549). Studies indicate that these compounds can induce apoptosis and inhibit tumor growth through multiple pathways.
Study 1: Antibacterial Evaluation
In a comparative study evaluating several triazole derivatives:
- Results : One compound demonstrated an MIC of 0.8 µg/mL against M. tuberculosis , indicating promising avenues for developing new treatments for resistant bacterial strains.
Study 2: Anticancer Properties
Another investigation focused on the cytotoxicity of triazole derivatives against A549 cell lines:
- Findings : Certain compounds induced apoptosis at concentrations as low as 62.5 µg/mL , suggesting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues with Triazole-Thioacetamide Scaffolds
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structural Differences : Replaces the pyrrole group with a 3-pyridinyl substituent and substitutes the 2,3-dimethylphenyl with a 4-ethylphenyl group.
- These modifications confer VUAA1’s role as a potent agonist of insect odorant receptor co-receptors (Orco) .
- Synthesis : Synthesized via 1,3-dipolar cycloaddition, with yields and conditions optimized for industrial-scale production (Max Planck Institute) .
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structural Differences : Features a 2-pyridinyl group and a longer 4-butylphenyl chain compared to VUAA1.
- Functional Impact : The butyl chain and pyridine positional isomerism convert agonist activity (VUAA1) to Orco antagonism, highlighting the sensitivity of triazole-thioacetamides to substituent bulk and orientation .
MGH-CP25 (2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(4-adamantan-1-ylphenyl)acetamide)
- Structural Differences : Replaces the thioether with a sulfonyl group and incorporates an adamantane moiety.
- The adamantane group improves lipophilicity, likely influencing blood-brain barrier penetration .
Key Observations :
- Higher yields (e.g., 83% for 6c ) correlate with simpler substituents (allyl, pyridinyl).
- Microwave-assisted synthesis (2e ) reduces reaction time but compromises yield.
- Adamantane (MGH-CP25 ) and naphthalene (6m ) substituents require specialized purification solvents (e.g., DMF:EtOH).
Critical Insights :
- Minor structural changes (e.g., ethyl → butyl in OLC15 ) drastically alter activity (agonist → antagonist).
- The target compound’s pyrrole group may engage in hydrogen bonding or π-stacking absent in pyridinyl analogues (VUAA1, OLC15).
Biological Activity
The compound 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 355.45 g/mol. The structure includes a triazole ring, a pyrrole moiety, and an acetamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5OS |
| Molecular Weight | 355.45 g/mol |
| IUPAC Name | 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide |
| CAS Number | 898486-88-9 |
Antimicrobial Activity
Compounds containing triazole rings have demonstrated significant antimicrobial properties. Studies indicate that derivatives like the one in focus exhibit activity against various bacterial strains. For instance, a related compound was shown to have a minimum inhibitory concentration (MIC) against Gram-positive bacteria at 31.25 µg/mL . This suggests that our compound may also possess similar antimicrobial efficacy.
Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. Research indicates that certain triazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, studies have shown that similar compounds interact with proteins involved in cell cycle regulation and apoptosis pathways . The compound's structure may allow it to effectively bind to these targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Protein Interaction : The presence of the triazole ring facilitates interaction with various proteins involved in signaling pathways.
- Enzyme Inhibition : The thioamide group may inhibit enzymes crucial for pathogen survival or cancer cell proliferation.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell death.
Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that compounds with similar structural motifs to our target exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Activity
In another investigation focused on the anticancer properties of triazole derivatives, it was found that specific modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituents on the phenyl ring for enhancing activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
